Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate
Overview
Description
Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate is a carboxylic acid ester organic substance . It is also known as PNU-69176E. It has gained significant attention in scientific research due to its potential therapeutic applications.
Synthesis Analysis
The synthesis of similar compounds involves the use of various ring structures . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .Molecular Structure Analysis
The molecular formula of a similar compound is C24H25N3O3 . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
Compounds of similar structure have been shown to be key intermediates in the synthesis of triazole medicines . They have been used in curing deep department fungal infections .Physical and Chemical Properties Analysis
The molecular weight of a similar compound is 351.41 . The storage temperature is recommended to be at room temperature in an inert atmosphere .Safety and Hazards
Properties
IUPAC Name |
phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-29-22-13-11-21(12-14-22)27-17-15-26(16-18-27)20-9-7-19(8-10-20)25-24(28)30-23-5-3-2-4-6-23/h2-14H,15-18H2,1H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGBUUXKGAZMSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359680 | |
Record name | Phenyl {4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74853-06-8 | |
Record name | Phenyl {4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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